1,3-Dihydrofuro[3,4-c]pyridine
Overview
Description
1,3-Dihydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrofuro[3,4-c]pyridine can be synthesized through a convenient domino reaction involving pyridoxal and alkyl, aryl, or heteroaryl ketones under basic conditions. The reaction typically involves stirring the reactants at room temperature for 48 hours, resulting in yields ranging from 53% to 90% . The products are usually isolated by filtration followed by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the domino reaction mentioned above provides a scalable and efficient route for its synthesis
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrofuro[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[3,4-c]pyridine-1,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced or replaced on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and rhodium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Furo[3,4-c]pyridine-1,4-diones.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dihydrofuro[3,4-c]pyridine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1,3-dihydrofuro[3,4-c]pyridine involves its interaction with various molecular targets and pathways. The compound’s fused ring system allows it to engage in specific binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1,3-Dihydrofuro[3,4-c]pyridine can be compared with other similar compounds, such as:
Pyridine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: Known for its role in calcium channel blockers used to treat hypertension.
Piperidine: A saturated six-membered nitrogen-containing ring used in various medicinal compounds.
Uniqueness
This compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse applications in chemistry, biology, and materials science.
List of Similar Compounds
- Pyridine
- Dihydropyridine
- Piperidine
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLAHSOVLAWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,3-Dihydrofuro[3,4-c]pyridines?
A1: Several synthetic approaches have been explored:
- Domino Reaction with Pyridoxal: A convenient method involves reacting pyridoxal with alkyl, aryl, or heteroaryl ketones under basic conditions. This domino reaction provides good yields (53-90%) of novel 1,3-dihydrofuro[3,4-c]pyridines after stirring at room temperature [].
- Palladium-Catalyzed Cyclization: 3-Bromopyridine-4-carbaldehyde can be cyclized with carboxylic acids under carbon monoxide pressure using a palladium catalyst and a base. This method yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields [].
- Intramolecular Diels-Alder Reactions: Pyrimidines with specific side chains can undergo intramolecular Diels-Alder reactions, leading to the formation of 1,3-dihydrofuro[3,4-c]pyridines. This approach allows for the synthesis of diverse derivatives by modifying the substituents on the pyrimidine ring and the side chain [, ].
Q2: What structural information is available for 1,3-dihydrofuro[3,4-c]pyridines?
A2: While the provided research doesn't offer a specific molecular formula or weight for a generic 1,3-dihydrofuro[3,4-c]pyridine, it highlights that synthesized derivatives have been extensively characterized:
- Spectroscopy: FTIR, HRMS, 1H NMR, and 13C NMR spectroscopy have been used to confirm the structures of the synthesized compounds [, ].
- X-ray Crystallography: The three-dimensional structure of a representative this compound derivative has been determined using X-ray crystallography, confirming its connectivity and spatial arrangement of atoms [].
Q3: How does the structure of the starting materials influence the synthesis of 1,3-dihydrofuro[3,4-c]pyridines via intramolecular Diels-Alder reactions?
A3: Research indicates that both electronic and steric factors play a crucial role [, ]:
- Side-Chain Modifications: Introducing alkyl or aryl groups at specific positions within the side chain of starting pyrimidines can significantly impact reaction rates, likely due to influences on the preferred conformations of the molecule and the relative population of reactive rotamers [, ].
Q4: Has the reactivity of 1,3-dihydrofuro[3,4-c]pyridines been investigated?
A4: While the provided research doesn't focus on the reactivity of 1,3-dihydrofuro[3,4-c]pyridines themselves, one study examines the reactivity of their precursors in Diels-Alder reactions []. It found that N-alkyl pyrimidinium cations, which are positively charged species, undergo intramolecular Diels-Alder reactions significantly faster than their neutral pyrimidine counterparts. This difference in reactivity is attributed to a lower energy gap between specific molecular orbitals (HOMO-LUMO) in the charged species, facilitating the cycloaddition reaction [].
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